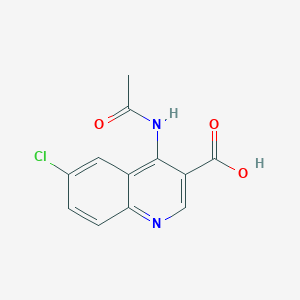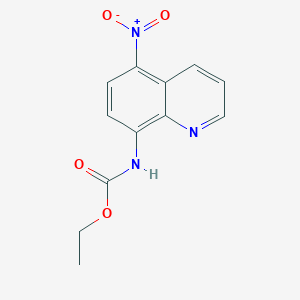![molecular formula C15H10N4O B11854624 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one CAS No. 109179-49-9](/img/structure/B11854624.png)
1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-chloro-3-formyl quinolines with phenylhydrazine, followed by cyclization to form the pyrazoloquinoxaline core . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the phenyl ring or the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce pyrazoloquinoxaline alcohols. Substitution reactions can lead to a variety of functionalized pyrazoloquinoxalines.
Scientific Research Applications
1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-b]pyridine: Similar structure with a pyridine ring instead of a quinoxaline ring.
1-Phenyl-1H-pyrazolo[3,4-b]quinoline: Contains a quinoline ring instead of a quinoxaline ring.
1-Phenyl-1H-pyrazolo[3,4-b]pyrimidine: Features a pyrimidine ring in place of the quinoxaline ring.
Uniqueness
1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its fused pyrazole and quinoxaline rings contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
109179-49-9 |
|---|---|
Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
1-phenyl-2H-pyrazolo[4,3-b]quinoxalin-3-one |
InChI |
InChI=1S/C15H10N4O/c20-15-13-14(17-12-9-5-4-8-11(12)16-13)19(18-15)10-6-2-1-3-7-10/h1-9H,(H,18,20) |
InChI Key |
ZOXKRLYRRDZLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11854560.png)
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)
![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)
![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)



![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)



